3-Methyl-3-(2-methylpropyl)pyrrolidine-2,5-dione

Description

Structural Characterization of 3-Methyl-3-(2-methylpropyl)pyrrolidine-2,5-dione

Molecular Architecture and IUPAC Nomenclature

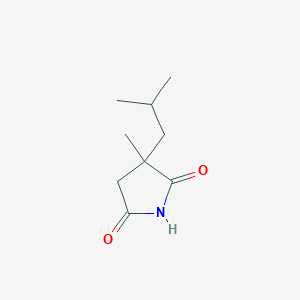

The molecular structure of this compound encompasses a five-membered heterocyclic framework characteristic of the pyrrolidine-2,5-dione family. The compound possesses a molecular formula of C₉H₁₅NO₂ with a corresponding molecular weight of 169.22 grams per mole. The structural foundation consists of a pyrrolidine ring system featuring two ketone functionalities positioned at the 2 and 5 positions, establishing the fundamental dione character that defines this chemical class.

The substitution pattern of this compound represents a notable departure from simpler pyrrolidine-2,5-dione structures through the presence of dual alkyl substituents at the 3-position carbon atom. Specifically, the molecule incorporates both a methyl group and a 2-methylpropyl group (isobutyl group) attached to the same carbon center, creating a quaternary carbon substitution pattern. This structural arrangement results in the systematic International Union of Pure and Applied Chemistry nomenclature designation as 3-isobutyl-3-methyl-2,5-pyrrolidinedione, which accurately reflects the substitution pattern and stereochemical organization.

The molecular connectivity can be represented through the canonical Simplified Molecular Input Line Entry System notation as CC(CC1(C)CC(=O)NC1=O)C, which encodes the complete structural framework including the branched alkyl substituents and the cyclic imide core. The International Chemical Identifier representation provides additional structural specificity through the notation InChI=1S/C9H15NO2/c1-6(2)4-9(3)5-7(11)10-8(9)12/h6H,4-5H2,1-3H3,(H,10,11,12), which systematically describes the atomic connectivity and hydrogen distribution throughout the molecular structure.

The quaternary carbon center at position 3 represents a critical structural feature that influences both the conformational behavior and chemical reactivity of the compound. The presence of two distinct alkyl substituents introduces potential for conformational complexity while maintaining the essential planar character of the pyrrolidine-2,5-dione ring system. The methyl and isobutyl groups extend from the ring plane, creating a three-dimensional molecular architecture that distinguishes this compound from symmetrically substituted analogs.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural verification for this compound through detailed analysis of both proton and carbon-13 environments. The proton Nuclear Magnetic Resonance spectrum reveals characteristic resonance patterns that correspond to the distinct molecular environments present within the substituted pyrrolidine framework. The methylene protons adjacent to the quaternary carbon center typically appear as a singlet due to the symmetric placement within the rigid cyclic structure, while the isobutyl chain protons exhibit more complex multiplicities reflecting the branched alkyl architecture.

The methyl groups attached to the quaternary carbon and the terminal positions of the isobutyl chain generate distinct chemical shift patterns that enable unambiguous structural assignment. The proton environments associated with the 2-methylpropyl substituent demonstrate characteristic coupling patterns, with the methine proton of the isobutyl group appearing as a multiplet due to coupling with the adjacent methylene and terminal methyl groups. The integration ratios of these resonances provide quantitative confirmation of the substitution pattern and molecular connectivity.

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information through the observation of distinct carbon environments throughout the molecular framework. The carbonyl carbons of the pyrrolidine-2,5-dione ring system appear in the characteristic downfield region, typically around 170-180 parts per million, reflecting the electron-withdrawing nature of the ketone functionalities. The quaternary carbon at position 3 exhibits a unique chemical shift that distinguishes it from other carbon environments within the molecule, while the methyl and methylene carbons of the substituent groups appear in their expected aliphatic regions.

The availability of two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and heteronuclear correlation experiments, enables complete assignment of all proton and carbon resonances within the molecular structure. These advanced spectroscopic methods provide definitive confirmation of the molecular connectivity and substitution pattern, eliminating potential ambiguities in structural assignment that might arise from one-dimensional spectral analysis alone.

Infrared Vibrational Fingerprinting

Infrared spectroscopy provides characteristic vibrational fingerprinting for this compound through the observation of specific functional group frequencies that define the molecular structure. The most prominent spectroscopic features arise from the symmetric and asymmetric stretching vibrations of the carbonyl groups within the pyrrolidine-2,5-dione ring system. These vibrations typically appear in the region between 1700 and 1800 inverse centimeters, with the exact frequencies influenced by the electronic environment created by the alkyl substituents.

The nitrogen-hydrogen stretching vibration associated with the imide functionality generates a characteristic absorption band in the region around 3200-3300 inverse centimeters, providing diagnostic evidence for the cyclic imide structure. The intensity and frequency of this absorption can be influenced by intermolecular hydrogen bonding interactions, particularly in solid-state samples or concentrated solutions. The presence of alkyl substituents contributes additional vibrational features through carbon-hydrogen stretching and bending modes that appear in the fingerprint region below 1500 inverse centimeters.

The methyl and methylene groups of the isobutyl substituent generate characteristic carbon-hydrogen stretching vibrations in the region around 2800-3000 inverse centimeters, with the specific pattern reflecting the branched nature of the alkyl chain. Deformation vibrations of these alkyl groups contribute to the complex fingerprint region of the infrared spectrum, providing additional structural confirmation through comparison with reference spectra of related pyrrolidine-2,5-dione derivatives.

The overall infrared spectroscopic profile enables rapid identification and structural verification of this compound through comparison with established spectral databases and reference compounds. The combination of characteristic functional group frequencies with the specific fingerprint pattern created by the substitution pattern provides unambiguous spectroscopic identification of this particular molecular structure.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed molecular weight determination and structural elucidation for this compound through characteristic fragmentation pathways that reflect the molecular architecture. The molecular ion peak appears at mass-to-charge ratio 169, corresponding to the calculated molecular weight of the intact molecule. The observation of this molecular ion peak under appropriate ionization conditions confirms the molecular formula and provides the foundation for subsequent fragmentation analysis.

The fragmentation pattern of this compound reflects the relative stability of different molecular regions and the preferred cleavage pathways under mass spectrometric conditions. The isobutyl substituent represents a likely site for initial fragmentation due to the relatively weak carbon-carbon bond connecting this group to the quaternary carbon center. Loss of the isobutyl group (mass 57) would generate a fragment ion at mass-to-charge ratio 112, corresponding to the 3-methylpyrrolidine-2,5-dione structure.

Additional fragmentation pathways involve cleavage within the pyrrolidine ring system itself, leading to the formation of smaller fragment ions that provide structural confirmation. The loss of carbon monoxide groups from the ketone functionalities represents another common fragmentation pathway, generating characteristic fragment ions that enable structural differentiation from isomeric compounds. The sequential loss of multiple carbon monoxide units can produce a series of fragment ions with mass differences of 28 mass units.

The availability of tandem mass spectrometry techniques enables detailed structural elucidation through collision-induced dissociation experiments that selectively fragment specific molecular regions. These advanced mass spectrometric approaches provide comprehensive structural information that complements the molecular weight determination and supports unambiguous identification of this compound in complex mixtures or synthetic reaction products.

Crystallographic Studies and Conformational Analysis

The crystallographic investigation of this compound provides fundamental insights into the solid-state molecular conformation and intermolecular packing arrangements that characterize this substituted pyrrolidine derivative. While specific crystallographic data for this exact compound may be limited in the current literature, the structural principles governing related pyrrolidine-2,5-dione derivatives offer valuable guidance for understanding the conformational preferences and solid-state behavior of this particular molecular system.

The pyrrolidine-2,5-dione ring system typically adopts a planar or near-planar conformation in the solid state, with the nitrogen atom and the four carbon atoms of the ring maintaining approximate coplanarity. The presence of dual substituents at the 3-position introduces conformational complexity through the spatial arrangement of the methyl and isobutyl groups relative to the ring plane. The quaternary carbon center constrains the conformational flexibility while the branched nature of the isobutyl substituent creates additional steric considerations that influence the overall molecular geometry.

Intermolecular hydrogen bonding interactions play a crucial role in determining the solid-state packing arrangements of pyrrolidine-2,5-dione derivatives. The imide nitrogen-hydrogen functionality serves as a hydrogen bond donor, while the carbonyl oxygen atoms function as hydrogen bond acceptors, creating opportunities for the formation of hydrogen-bonded networks in the crystalline state. The specific pattern of hydrogen bonding interactions depends on the substitution pattern and the spatial arrangement of the substituent groups, which can either facilitate or hinder the formation of optimal hydrogen bonding geometries.

The conformational analysis of this compound benefits from computational modeling approaches that explore the potential energy surface associated with rotation around the carbon-carbon bond connecting the isobutyl group to the quaternary carbon center. These calculations reveal preferred conformations that minimize steric interactions while maintaining favorable electronic interactions within the molecular framework. The results of such conformational studies provide important insights into the dynamic behavior of the molecule in solution and the relative energies of different conformational states.

Comparative Structural Analysis with Related Succinimide Derivatives

The structural comparison of this compound with related succinimide derivatives reveals important structure-activity relationships and provides insights into the influence of substitution patterns on molecular properties. The parent compound pyrrolidine-2,5-dione, also known as succinimide, serves as the fundamental structural reference point for this comparative analysis. With a molecular formula of C₄H₅NO₂ and molecular weight of 99.09 grams per mole, the unsubstituted compound provides the baseline for understanding the effects of alkyl substitution on structural and chemical properties.

The introduction of a single methyl group at the 3-position, as observed in 3-methylpyrrolidine-2,5-dione with molecular formula C₅H₇NO₂ and molecular weight 113.11 grams per mole, represents the simplest structural modification of the parent framework. This compound provides an important intermediate reference point for understanding the progressive effects of increasing substitution complexity. The structural data available for 3-methylpyrrolidine-2,5-dione includes comprehensive spectroscopic characterization and crystallographic information that enables direct comparison with the more highly substituted target compound.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| Pyrrolidine-2,5-dione | C₄H₅NO₂ | 99.09 | 123-56-8 | Unsubstituted parent structure |

| 3-Methylpyrrolidine-2,5-dione | C₅H₇NO₂ | 113.11 | 5615-90-7 | Single methyl substitution |

| 3-Methyl-3-propylpyrrolidine-2,5-dione | C₈H₁₃NO₂ | 155.19 | 1497-19-4 | Dual alkyl substitution, linear propyl |

| This compound | C₉H₁₅NO₂ | 169.22 | 1094231-95-4 | Dual alkyl substitution, branched isobutyl |

The comparison with 3-methyl-3-propylpyrrolidine-2,5-dione, which possesses molecular formula C₈H₁₃NO₂ and molecular weight 155.19 grams per mole, provides particularly valuable insights into the effects of substituent branching versus linear chain length. Both compounds feature dual alkyl substitution at the 3-position with a methyl group and a three-carbon alkyl chain, but the branched isobutyl structure of the target compound creates distinct conformational and steric effects compared to the linear propyl chain of the comparative compound.

The systematic progression from unsubstituted pyrrolidine-2,5-dione through increasingly complex substitution patterns demonstrates the modular nature of structural modification within this chemical family. Each additional substituent contributes incrementally to the molecular weight while simultaneously altering the conformational flexibility, intermolecular interactions, and chemical reactivity of the resulting compound. The branched nature of the isobutyl substituent in this compound creates unique steric environments that distinguish this compound from both linear alkyl analogs and symmetrically substituted derivatives.

The spectroscopic properties of these related compounds exhibit systematic trends that reflect the increasing complexity of the substitution patterns. Nuclear Magnetic Resonance chemical shifts show progressive changes that correspond to the electronic and steric effects of the substituent groups, while infrared vibrational frequencies demonstrate subtle but consistent variations that enable spectroscopic differentiation. Mass spectrometric fragmentation patterns reveal characteristic losses that correspond to the specific substituent groups, providing diagnostic fragmentation signatures for each compound in the series.

Properties

IUPAC Name |

3-methyl-3-(2-methylpropyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-6(2)4-9(3)5-7(11)10-8(9)12/h6H,4-5H2,1-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZOQKRESZAPHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CC(=O)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methyl-3-(2-methylpropyl)pyrrolidine-2,5-dione is a pyrrolidine derivative characterized by a five-membered ring containing a nitrogen atom and two carbonyl groups. Its unique structure, featuring a branched alkyl group, contributes to its potential biological activities, including antiviral and antimalarial effects, as well as anti-inflammatory and antioxidant properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Chemical Formula : C₉H₁₅NO₂

- CAS Number : 1094231-95-4

- Structural Features : Contains a methyl group at the 3-position and a branched alkyl group, which may enhance lipophilicity and influence biological interactions.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts:

- Antiviral Activity : Preliminary studies suggest that pyrrolidine derivatives exhibit antiviral properties. However, specific data on this compound's efficacy against viral pathogens is limited and requires further investigation.

- Antimalarial Effects : Similar to its antiviral activity, the compound's potential in combating malaria has been noted among pyrrolidine derivatives. Specific studies focusing on this compound are necessary to establish its effectiveness.

- Anti-inflammatory and Antioxidant Activities : The presence of carbonyl groups in the pyrrolidine ring may contribute to its antioxidant properties. Research indicates that compounds with similar structures can exhibit significant anti-inflammatory effects, suggesting that this compound may also possess these activities.

The biological mechanisms underlying the activities of pyrrolidine derivatives often involve modulation of enzymatic pathways or interaction with cellular receptors. For instance:

- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : Some pyrrolidine derivatives have been identified as inhibitors of IDO, an enzyme involved in tryptophan catabolism. This inhibition can impact immune responses and has implications for cancer therapy .

Research Findings

Recent studies have identified several key findings regarding the biological activity of pyrrolidine derivatives:

Case Studies

A notable case study involved the optimization of pyrrolidine derivatives for antibacterial activity against multidrug-resistant strains of Pseudomonas aeruginosa. The study utilized a fluorescence assay to screen a library of compounds, leading to the identification of effective inhibitors containing the pyrrolidine-2,3-dione core .

Scientific Research Applications

Pharmaceutical Applications

1.1 Cancer Treatment

The compound has been identified as an inhibitor of IDO1, an enzyme that plays a crucial role in the catabolism of tryptophan along the kynurenine pathway. This pathway is often exploited by tumors to evade immune detection. By inhibiting IDO1, 3-methyl-3-(2-methylpropyl)pyrrolidine-2,5-dione can potentially enhance T-cell proliferation and improve anti-tumor immunity. Research indicates that targeting IDO1 may provide therapeutic benefits in various cancers, including melanoma and colorectal cancer .

1.2 Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrolidine-2,3-diones against multidrug-resistant strains of bacteria such as Pseudomonas aeruginosa. The compound was found to inhibit penicillin-binding protein 3 (PBP3), which is essential for bacterial cell wall synthesis. This inhibition represents a novel mechanism for combating bacterial resistance . The structure-activity relationship (SAR) studies revealed that modifications to the pyrrolidine core significantly affect antibacterial potency, suggesting avenues for further optimization .

Mechanistic Insights

2.1 Immune Modulation

The modulation of immune responses through IDO1 inhibition not only aids in cancer therapy but also has implications for treating chronic inflammatory conditions and infectious diseases. The kynurenine pathway's metabolites are involved in neuroactive and immunoregulatory processes, indicating that compounds like this compound may bridge the immune and nervous systems .

2.2 Structural Features and Optimization

The effectiveness of this compound is attributed to specific structural features that enhance its binding affinity to target enzymes. For instance, the presence of a hydroxyl group at position 3 and various substituents on the nitrogen atom have been shown to be critical for activity against both IDO1 and PBP3 .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Pyrrolidine-2,5-dione Derivatives

Structural Modifications and Pharmacological Activity

Substituent Effects on Anticonvulsant Activity

The anticonvulsant activity of pyrrolidine-2,5-dione derivatives is highly dependent on substituents at the 3-position and linker groups. For example:

- 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives ():

- Compounds with three methylene linkers (e.g., compound 4 ) exhibited ED50 values of 62.14 mg/kg in the maximal electroshock (MES) test, outperforming valproic acid (VPA, ED50 ~300 mg/kg) .

- Chlorine or trifluoromethyl groups on the phenylpiperazine moiety (e.g., compound 9 ) enhanced activity in both MES and 6 Hz tests, indicating substituent polarity and steric bulk influence efficacy .

- 3-Methyl-3-phenyl derivatives (Normesuximide): The phenyl group at the 3-position reduces bioavailability compared to alkyl substituents like 2-methylpropyl, as seen in lower ED50 values for alkylated analogues .

Table 1: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives

Mechanism of Action and Receptor Interactions

- Voltage-gated ion channel modulation : Derivatives like compound 4 inhibit neuronal voltage-sensitive sodium (Nav) and L-type calcium (Cav) channels, a dual mechanism shared with ethosuximide but with improved potency .

- GPR119 agonism : Pyrrolidine-2,5-dione derivatives (e.g., MBX-2982 analogues) show substituent-dependent receptor activation. Replacing tetrazole with pyrrolidine-2,5-dione improved agonistic effects by 2-fold, highlighting the core’s role in stabilizing receptor interactions .

Physicochemical and Application-Based Comparisons

- Lubricant additives : Derivatives like 4-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione are used as light stabilizers in polymers, where the piperidine substituent enhances radical scavenging . In contrast, 3-Methyl-3-(2-methylpropyl)pyrrolidine-2,5-dione’s branched alkyl groups prioritize lipophilicity for CNS applications.

- Synthetic accessibility : The target compound’s synthesis likely follows routes similar to 3-substituted coumarin-derived diones, where Michael addition and Nef reactions are key steps .

Structure-Activity Relationship (SAR) Insights

- Linker length and flexibility : Three-carbon linkers (e.g., propyl) optimize anticonvulsant activity by balancing molecular rigidity and flexibility, whereas acetamide linkers reduce potency .

- Substituent lipophilicity: Branched alkyl groups (e.g., 2-methylpropyl) enhance CNS penetration compared to aromatic or polar substituents, as seen in Normesuximide’s lower bioavailability .

- Electronic effects : Electron-withdrawing groups (e.g., -Cl, -CF3) on aryl moieties improve anticonvulsant efficacy by modulating electron density at the succinimide carbonyl, influencing ion channel binding .

Preparation Methods

One-Pot Synthesis via 1,3-Dipolar Cycloaddition

-

- α-Amino acid methyl ester hydrochloride salt (5 mmol)

- Aromatic aldehyde (5 mmol)

- N-phenylmaleimide (4 mmol)

- Triethylamine (5 mmol)

- Dry toluene (50 mL)

-

- Suspend the α-amino acid methyl ester hydrochloride salt in dry toluene.

- Add triethylamine to neutralize the hydrochloride salt and stir for 30 minutes.

- Add the aromatic aldehyde and heat to reflux with a Dean-Stark apparatus to remove water, facilitating imine formation.

- Add N-phenylmaleimide and continue refluxing overnight to promote 1,3-dipolar cycloaddition forming the pyrrolidine ring.

- After cooling, remove solvents under reduced pressure.

- Dissolve the residue in methylene chloride, wash with water, dry, and evaporate the solvent.

- Recrystallize the crude product from methylene chloride/light petroleum to obtain the purified pyrrolidine-2,5-dione derivative.

-

$$

\text{α-Amino acid methyl ester} + \text{Aromatic aldehyde} \xrightarrow[\text{Reflux}]{\text{Triethylamine, Toluene}} \text{Azomethine ylide} \xrightarrow[\text{Reflux overnight}]{\text{N-phenylmaleimide}} \text{Pyrrolidine-2,5-dione derivative}

$$

Subsequent Functionalization

- Reaction of the obtained pyrrolidine-2,5-dione derivatives with nucleophiles such as hydrazine in ethanol at room temperature can lead to further substitution on the imide or ester groups, modifying the compound’s properties.

Analytical Data Supporting Preparation

The synthesized compounds are characterized by:

| Analytical Method | Purpose | Typical Observation |

|---|---|---|

| Melting Point | Purity and identity | Sharp melting point consistent with literature |

| IR Spectroscopy | Functional group confirmation | Characteristic imide C=O stretches around 1700 cm⁻¹ |

| ¹H NMR Spectroscopy | Structural elucidation | Chemical shifts corresponding to pyrrolidine ring protons and substituents |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak matching 169.22 g/mol (for this compound) |

These analyses confirm the successful synthesis and purity of the target compound.

Research Findings on Preparation Efficiency and Yield

- The one-pot cycloaddition method is efficient, providing good yields of the pyrrolidine-2,5-dione derivatives.

- The use of Dean-Stark apparatus ensures effective removal of water during imine formation, driving the reaction forward.

- Reflux conditions overnight allow complete conversion of starting materials.

- The method is versatile and can accommodate various aromatic aldehydes and amino acid esters to produce diverse derivatives.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Imine formation | α-Amino acid methyl ester + aromatic aldehyde + triethylamine, reflux in toluene with Dean-Stark | Formation of azomethine ylide precursor |

| Cycloaddition | Add N-phenylmaleimide, reflux overnight | Formation of pyrrolidine ring via 1,3-dipolar cycloaddition |

| Workup and purification | Solvent removal, methylene chloride extraction, recrystallization | Isolation of pure pyrrolidine-2,5-dione derivative |

| Optional nucleophilic substitution | Reaction with hydrazine in ethanol, room temperature | Functional group modification |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-3-(2-methylpropyl)pyrrolidine-2,5-dione, and how can reaction efficiency be validated?

- Methodological Answer : A common approach involves cyclization of substituted succinimide precursors under acidic or basic conditions. For validation, use high-performance liquid chromatography (HPLC) to monitor reaction progress and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Computational reaction path searches based on quantum chemical calculations (e.g., density functional theory) can predict feasible pathways and intermediates, enabling efficient experimental prioritization .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Adopt hazard mitigation strategies aligned with GHS classifications:

- Use fume hoods and N95 respirators to prevent inhalation exposure (H335).

- Wear nitrile gloves and lab coats to avoid skin contact (H315).

- Employ secondary containment for spills, combined with inert adsorbents (e.g., vermiculite). Refer to Safety Data Sheets (SDS) for emergency procedures, including decontamination protocols for skin/eye exposure .

Advanced Research Questions

Q. How can computational chemistry be integrated into the experimental design of synthesizing this compound?

- Methodological Answer : Implement a feedback loop combining quantum chemical reaction path searches (e.g., using Gaussian or ORCA software) with experimental validation. For example, calculate activation energies for proposed intermediates to identify kinetically favorable pathways. Iteratively refine computational models using experimental kinetic data (e.g., Arrhenius parameters) to improve predictive accuracy .

Q. What statistical experimental design methods are effective in optimizing reaction parameters for its synthesis?

- Methodological Answer : Apply Design of Experiments (DoE) frameworks, such as Box-Behnken or central composite designs , to minimize trials while exploring variables (e.g., temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to model yield or purity as a function of interactions between factors. This approach reduces optimization time by >50% compared to one-variable-at-a-time strategies .

Q. How do catalytic methods enhance the synthesis efficiency of related pyrrolidine-2,5-dione derivatives compared to conventional methods?

- Methodological Answer : Catalytic systems (e.g., Fe₂O₃@SiO₂/In₂O₃) reduce energy barriers and side reactions. For example, in allylidene derivative synthesis, catalysts lower reaction temperatures by 20–30°C and improve regioselectivity by stabilizing transition states. Characterize catalyst performance using turnover frequency (TOF) and scanning electron microscopy (SEM) to assess stability under reaction conditions .

Q. What reactor design considerations are critical for scaling up the synthesis process of this compound?

- Methodological Answer : Prioritize continuous-flow reactors over batch systems for improved heat/mass transfer. Use computational fluid dynamics (CFD) simulations to model mixing efficiency and residence time distribution. For exothermic steps, integrate jacketed reactors with precise temperature control (±1°C) to avoid thermal runaway. Reference CRDC subclass RDF2050112 for reactor design principles emphasizing scalability and safety .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) for this compound be resolved during structural elucidation?

- Methodological Answer : Perform DFT-based NMR chemical shift calculations (e.g., using B3LYP/6-31G* level theory) to predict expected signals. Compare experimental ¹H/¹³C NMR spectra with simulated data to resolve ambiguities. For complex splitting patterns, employ 2D NMR techniques (e.g., COSY, HSQC) to assign coupling interactions definitively .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

- Methodological Answer : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) for high-purity isolation (>98%). For thermally labile byproducts, adopt membrane separation technologies (e.g., nanofiltration) to retain undesired high-molecular-weight impurities. Validate purity via mass spectrometry (MS) and differential scanning calorimetry (DSC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.